![molecular formula C₂₀H₂₄O₄ B1139972 4-Deoxy-2,3-di-O-benzyl-L-fucose CAS No. 191036-43-8](/img/structure/B1139972.png)
4-Deoxy-2,3-di-O-benzyl-L-fucose
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Overview
Description
4-Deoxy-2,3-di-O-benzyl-L-fucose, commonly referred to as 4DB, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of the naturally occurring sugar fucose, and has a structure similar to other fucosylated compounds. 4DB has been used in a wide range of studies, from biochemical and physiological effects to its application in laboratory experiments.
Scientific Research Applications
Biomedical Research
2,3-Di-O-benzyl-4-deoxy-L-fucose: is a significant compound in biomedical research due to its role in the synthesis of potential antitumor drug derivatives . It’s being explored for its efficacy in treating diseases related to irregular glycogen metabolism, which is crucial for understanding and potentially treating metabolic disorders .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Derivatives of similar structures have shown promising results against pathogenic fungi and bacteria, suggesting that 2,3-Di-O-benzyl-4-deoxy-L-fucose could be a valuable lead compound in developing new antimicrobial agents .
Proteomics Research
In proteomics, 2,3-Di-O-benzyl-4-deoxy-L-fucose is used as a biochemical for research purposes. Its solubility in common organic solvents makes it a versatile reagent in the study of proteins and enzymes, particularly those involved in carbohydrate metabolism .
Pharmaceutical Testing
The compound is utilized in pharmaceutical testing as a high-quality reference standard. This ensures the accuracy of test results, which is critical for the development and quality control of pharmaceutical products .
Glycobiology
In the field of glycobiology, 2,3-Di-O-benzyl-4-deoxy-L-fucose is important for studying the structure and function of glycoconjugates. It’s used in the synthesis of complex carbohydrates, which are essential for cell-cell communication and pathogen recognition .
Material Science
While direct applications in material science are not explicitly mentioned, the compound’s role in biomedical applications suggests potential crossover. For example, its derivatives could be used in creating biocompatible materials for drug delivery systems or tissue engineering .
Mechanism of Action
Target of Action
It’s known that this compound is used in the biomedical industry .
Mode of Action
It’s known that it’s used in the synthesis of potential antitumor drug derivatives
Biochemical Pathways
It’s known that it’s used in the treatment of various diseases related to irregular glycogen metabolism . This suggests that it may affect pathways related to glycogen synthesis or breakdown.
Pharmacokinetics
It’s known that it’s soluble in acetone, chloroform, dichloromethane, dmf, dmso, ethyl acetate, and methanol . This suggests that it may have good bioavailability.
Result of Action
It’s known that it’s used in the synthesis of potential antitumor drug derivatives , suggesting that it may have antitumor effects.
Action Environment
It’s known that it should be stored at -20° c , suggesting that temperature may affect its stability.
properties
IUPAC Name |
(2S,3R,5S)-5-hydroxy-2,3-bis(phenylmethoxy)hexanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-16(22)12-19(23-14-17-8-4-2-5-9-17)20(13-21)24-15-18-10-6-3-7-11-18/h2-11,13,16,19-20,22H,12,14-15H2,1H3/t16-,19+,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXCJXHFGHRRIS-PWIZWCRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H]([C@@H](C=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Di-O-benzyl-4-deoxy-L-fucose |
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